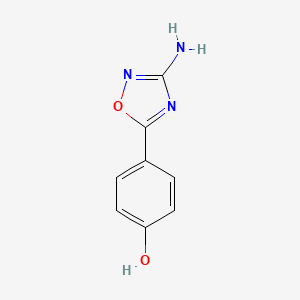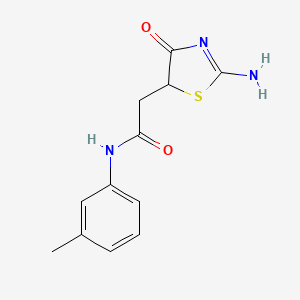![molecular formula C19H20ClN3OS B2907408 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 392242-10-3](/img/structure/B2907408.png)
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a complex organic compound characterized by its adamantane core and thiadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide typically involves multiple steps. One common approach is the reaction of adamantane-1-carboxylic acid with 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine under specific conditions, such as the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The choice of solvents, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The adamantane ring can be oxidized to form adamantane-1-carboxylic acid.
Reduction: The thiadiazole ring can be reduced to form a corresponding thioamide.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Adamantane-1-carboxylic acid
Reduction: Thioamide derivatives
Substitution: Chloro-substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its adamantane core makes it a valuable precursor in the development of new materials and catalysts.
Biology: The biological applications of this compound are vast. It has shown potential as an antiviral, antibacterial, and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine: In the medical field, N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is being explored for its therapeutic properties. It has demonstrated efficacy in preclinical studies for treating conditions such as tuberculosis and certain types of cancer.
Industry: Industrially, this compound is used in the production of advanced materials, including polymers and coatings. Its unique structure contributes to the development of new products with enhanced properties.
Wirkmechanismus
The mechanism by which N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The adamantane core can bind to enzymes and receptors, modulating their activity. The thiadiazole ring plays a crucial role in the compound's biological activity, influencing pathways related to cell growth, apoptosis, and immune response.
Vergleich Mit ähnlichen Verbindungen
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]adamantane-1-carboxamide
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Uniqueness: N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide stands out due to its specific substitution pattern on the phenyl ring and the presence of the adamantane core. These structural features contribute to its unique biological and chemical properties, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3OS/c20-15-3-1-14(2-4-15)16-22-23-18(25-16)21-17(24)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGSGLFJIGJODZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-(2,3-dihydro-1H-inden-2-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene](/img/structure/B2907329.png)

![2,5-dichloro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2907331.png)
![N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2907334.png)
![3-[3,5-Bis(trifluoromethyl)benzenesulfonamido]-3-(2-chlorophenyl)propanoic acid](/img/structure/B2907336.png)
![1-(ethanesulfonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2907337.png)
![METHYL 2-[((E)-3-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE](/img/structure/B2907338.png)
![N-cyclohexyl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2907339.png)
![1-Spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2907341.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2907343.png)

![5-Fluoro-4-[4-(2-methoxypyridine-3-carbonyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2907346.png)
